5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene is a synthetic organic compound notable for its potential applications in various fields of chemistry, particularly in organic synthesis and materials science. The compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur, and is functionalized with both a dioxolane moiety and an iodobenzoyl group. Its molecular formula is , with a molecular weight of approximately 386.21 g/mol .
This compound can be classified as a thiophene derivative, specifically a functionalized thiophene. It is often utilized in research settings due to its structural versatility and the unique properties imparted by the presence of iodine and dioxolane groups. The dioxolane unit can facilitate further chemical reactions, making this compound a valuable intermediate in synthetic chemistry .
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene typically involves multi-step organic reactions. A common approach includes:
These methods highlight the importance of careful control over reaction conditions to achieve high yields and purity.
The molecular structure of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene features:
The compound's structure can be represented by its canonical SMILES notation: C1=CC=C(S1)C(=O)C2=CC=C(OCCO2)I
, which reflects its connectivity and functional groups .
5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene participates in various chemical reactions typical for thiophene derivatives:
These reactions are crucial for developing new materials or biologically active compounds.
The mechanism of action for 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene primarily involves its reactivity patterns due to its functional groups:
This dual reactivity allows for versatile applications in synthetic chemistry .
The physical properties of 5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene include:
Chemical properties include:
5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene has several scientific applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5